3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a butyl group at the third position, a chlorine atom at the fifth position, a methyl group at the first position, and an aldehyde group at the fourth position of the pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, contributing to a wide spectrum of biological activities .
Mode of Action
Pyrazole derivatives are known to participate in various chemical reactions such as suzuki–miyaura (sm) cross-coupling . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been implicated in a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The bioaccumulation estimates from log kow for similar compounds suggest moderate bioavailability .
Result of Action
It’s known that pyrazole derivatives can have a wide range of biological effects, including potential anticonvulsant properties .
Action Environment
For instance, temperature, pH, and the presence of other substances can affect the rate of chemical reactions and the stability of the compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The general steps are as follows:
Preparation of Hydrazine Derivative: The starting material, such as 3-butyl-5-chloro-1-methyl-1H-pyrazole, is prepared by reacting hydrazine hydrate with a suitable β-diketone or β-ketoester.
Cyclization Reaction: The hydrazine derivative undergoes cyclization with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, under acidic or basic conditions to form the pyrazole ring.
Formylation: The resulting pyrazole compound is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the fourth position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient cyclization and formylation.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound may serve as a probe or ligand in biochemical assays to study enzyme kinetics or receptor binding.
Industrial Chemistry: It can be employed in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Comparison with Similar Compounds
3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-Butyl-1-methyl-1H-pyrazole-4-carbaldehyde: Lacks the chlorine atom at the fifth position, which may affect its reactivity and applications.
5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde: Lacks the butyl group at the third position, potentially altering its physical and chemical properties.
3-Butyl-5-chloro-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the first position, which may influence its biological activity and synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-butyl-5-chloro-1-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-3-4-5-8-7(6-13)9(10)12(2)11-8/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQJHUOXCNLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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